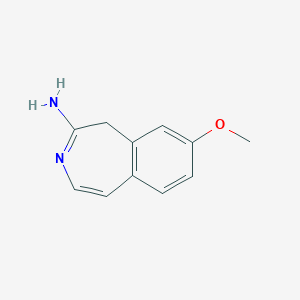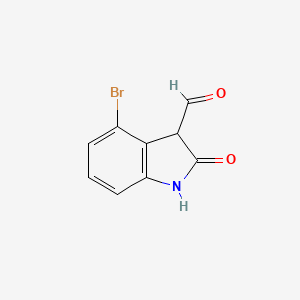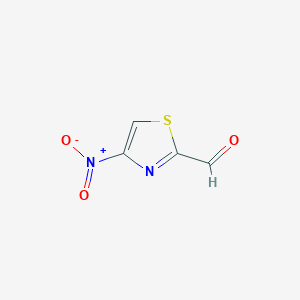
8-Methoxy-1H-3-benzazepin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-1H-3-benzazepin-2-amine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a benzene ring fused to an azepine ring, with a methoxy group at the 8th position and an amine group at the 2nd position. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1H-3-benzazepin-2-amine can be achieved through various synthetic routes. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another method includes the Schmidt rearrangement of 1-tetralone using trimethylsilyl azide and ferric chloride, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-1H-3-benzazepin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzazepines with various functional groups.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-1H-3-benzazepin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 8-Methoxy-1H-3-benzazepin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, including serotonin and dopamine receptors. By binding to these receptors, it can modulate neurotransmitter release and signal transduction pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzazepine: Lacks the methoxy group at the 8th position.
2-Benzazepine: Has a different arrangement of the benzene and azepine rings.
3-Benzazepine: Similar structure but with variations in functional groups.
Uniqueness
8-Methoxy-1H-3-benzazepin-2-amine is unique due to the presence of the methoxy group at the 8th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific pharmacological properties .
Eigenschaften
CAS-Nummer |
93270-47-4 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
8-methoxy-1H-3-benzazepin-2-amine |
InChI |
InChI=1S/C11H12N2O/c1-14-10-3-2-8-4-5-13-11(12)7-9(8)6-10/h2-6H,7H2,1H3,(H2,12,13) |
InChI-Schlüssel |
JGBSKFSNEQIZEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=CN=C(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)

![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)




![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)



